N-Propan-2-yl-N'-prop-2-en-1-ylurea
Description
N-Propan-2-yl-N'-prop-2-en-1-ylurea is a urea derivative featuring two distinct substituents: an isopropyl group (propan-2-yl) and an allyl group (prop-2-en-1-yl) attached to the urea nitrogen atoms. Ureas are characterized by their carbamide functional group (NH–CO–NH), which confers strong hydrogen-bonding capabilities, influencing solubility, crystallinity, and thermal stability.
Properties
IUPAC Name |
1-propan-2-yl-3-prop-2-enylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-4-5-8-7(10)9-6(2)3/h4,6H,1,5H2,2-3H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXLRIVSWRSBAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50527136 | |
| Record name | N-Propan-2-yl-N'-prop-2-en-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50527136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89607-27-2 | |
| Record name | N-Propan-2-yl-N'-prop-2-en-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50527136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Propan-2-yl-N’-prop-2-en-1-ylurea typically involves the reaction of isopropylamine with allyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of N-Propan-2-yl-N’-prop-2-en-1-ylurea can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Propan-2-yl-N’-prop-2-en-1-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents at room temperature or slightly elevated temperatures.
Major Products Formed:
Oxidation: Urea derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
N-Propan-2-yl-N’-prop-2-en-1-ylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-Propan-2-yl-N’-prop-2-en-1-ylurea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. The exact molecular targets and pathways involved may vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Biological Activity
N-Propan-2-yl-N'-prop-2-en-1-ylurea, a compound of interest in medicinal chemistry, has been investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties. This article presents a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features an isopropyl group and an allyl group attached to the urea moiety. This unique structure contributes to its distinct chemical and biological properties. The compound can undergo various chemical reactions, including oxidation and reduction, which may influence its biological activity.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Candida albicans | 37 - 124 |
| Escherichia coli | 40 - 50 |
| Staphylococcus aureus | 30 - 60 |
The compound demonstrated varying levels of antimicrobial activity depending on the concentration used. Notably, it showed potential as a fungistatic agent with an MIC comparable to standard antifungal treatments .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies indicated that it could inhibit the proliferation of several cancer cell lines, including HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (osteosarcoma). The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 12 - 25 |
| Caco-2 | 15 - 30 |
| MG63 | 10 - 20 |
These findings suggest that this compound could serve as a promising candidate for further development in cancer therapeutics .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or signaling pathways. For example, preliminary studies indicate that it could modulate pathways involved in cell proliferation and apoptosis, particularly in cancer cells .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antifungal Efficacy : In a study assessing its antifungal properties against Candida albicans, the compound was found to significantly reduce fungal growth at concentrations lower than those required for traditional antifungals.
- Cytotoxicity Assessment : A hemolytic activity assay demonstrated that the compound did not exhibit cytotoxic effects on human red blood cells, indicating a favorable safety profile for potential therapeutic applications .
- Proliferation Inhibition : The compound's ability to inhibit cell proliferation was evaluated using various cancer cell lines, with results showing significant inhibition at specific concentrations, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
